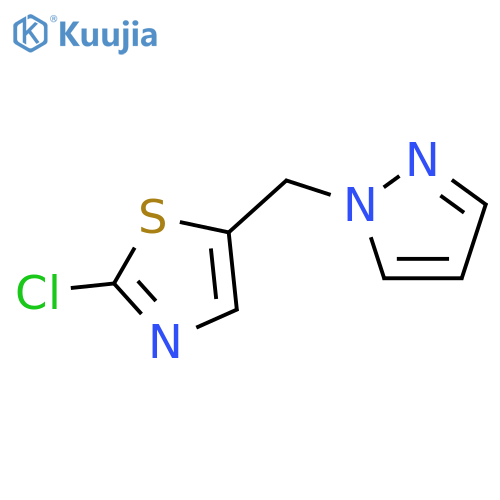Cas no 453557-78-3 (2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole)

453557-78-3 structure
商品名:2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
CAS番号:453557-78-3
MF:C7H6ClN3S
メガワット:199.660638332367
MDL:MFCD01871711
CID:3143139
PubChem ID:2764394
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
- MLS000721305
- CHEMBL1885565
- DTXSID101324644
- 5-((1H-Pyrazol-1-yl)methyl)-2-chlorothiazole
- CS-0270820
- SCHEMBL3090655
- AKOS005071336
- 8P-025
- Z1201621480
- HMS2674B19
- 2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole
- 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole
- 453557-78-3
- MFCD01871711
- SMR000335382
- DB-116693
-
- MDL: MFCD01871711
- インチ: InChI=1S/C7H6ClN3S/c8-7-9-4-6(12-7)5-11-3-1-2-10-11/h1-4H,5H2
- InChIKey: ZVHDRAJISDUITG-UHFFFAOYSA-N
- ほほえんだ: C1=CN(CC2=CN=C(Cl)S2)N=C1
計算された属性
- せいみつぶんしりょう: 198.9970961g/mol
- どういたいしつりょう: 198.9970961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59Ų
じっけんとくせい
- ゆうかいてん: 50-52°C
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB159419-10 g |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole, 95%; . |
453557-78-3 | 95% | 10g |
€1284.80 | 2023-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045641-5g |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole |
453557-78-3 | >95% | 5g |
8517.0CNY | 2021-07-13 | |
| Apollo Scientific | OR33264-5g |
2-Chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | 95% | 5g |
£555.00 | 2025-02-20 | |
| abcr | AB159419-5 g |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole, 95%; . |
453557-78-3 | 95% | 5g |
€696.70 | 2023-05-08 | |
| Chemenu | CM309441-5g |
5-((1H-Pyrazol-1-yl)methyl)-2-chlorothiazole |
453557-78-3 | 95% | 5g |
$404 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341490-1g |
5-((1h-Pyrazol-1-yl)methyl)-2-chlorothiazole |
453557-78-3 | 95+% | 1g |
¥1915.00 | 2024-05-13 | |
| A2B Chem LLC | AI84931-5mg |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI84931-1mg |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI84931-1g |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 1g |
$343.00 | 2024-04-20 | |
| A2B Chem LLC | AI84931-50g |
2-chloro-5-[(1H-pyrazol-1-yl)methyl]-1,3-thiazole |
453557-78-3 | >95% | 50g |
$4580.00 | 2024-04-20 |
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
453557-78-3 (2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole) 関連製品
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:453557-78-3)2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

清らかである:99%
はかる:5g
価格 ($):330.0